molecular formula C14H10N4O3 B2546077 1-(3-methyl-4-nitrobenzoyl)-1H-1,2,3-benzotriazole CAS No. 328555-26-6

1-(3-methyl-4-nitrobenzoyl)-1H-1,2,3-benzotriazole

Cat. No.: B2546077
CAS No.: 328555-26-6
M. Wt: 282.259
InChI Key: VMNGCPXOMQSLBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-methyl-4-nitrobenzoyl)-1H-1,2,3-benzotriazole (CAS 328555-26-6) is a specialized benzotriazole derivative with significant potential in scientific research. This compound, with a molecular formula of C₁₄H₁₀N₄O₃ and a molecular weight of 282.25 g/mol, features a fused benzotriazole core substituted at the 1-position with a 3-methyl-4-nitrobenzoyl group . Its molecular architecture, characterized by the electron-withdrawing nitro group and the planar benzotriazole system, contributes to its diverse research applications . In pharmacological research, this compound is a candidate for investigating antimicrobial agents, showing activity against strains such as Escherichia coli and Staphylococcus aureus . Its anticancer potential is also under exploration, with studies indicating an ability to induce apoptosis in human cancer cell lines . Furthermore, the compound exhibits anti-inflammatory and analgesic effects in model systems, suggesting utility in related therapeutic pathways . Beyond pharmacology, it serves applications in materials science as a UV stabilizer in polymers and coatings due to its ability to absorb ultraviolet light, and as a corrosion inhibitor for metal protection . The mechanism of action is application-dependent but may involve interaction with cellular enzymes or receptors; the nitro group can undergo enzymatic reduction to form reactive intermediates that contribute to its biological activity . The compound can be synthesized via coupling 1H-1,2,3-benzotriazole with 3-methyl-4-nitrobenzoic acid using reagents like dicyclohexylcarbodiimide (DCC) . It is characterized by techniques including NMR and IR spectroscopy, with key spectral features such as a carbonyl stretch around 1700-1750 cm⁻¹ and aromatic proton signals between 7.0-8.9 ppm . Attention: This product is for research use only. It is not intended for human or veterinary or diagnostic use.

Properties

IUPAC Name

benzotriazol-1-yl-(3-methyl-4-nitrophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N4O3/c1-9-8-10(6-7-12(9)18(20)21)14(19)17-13-5-3-2-4-11(13)15-16-17/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMNGCPXOMQSLBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)N2C3=CC=CC=C3N=N2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-methyl-4-nitrobenzoyl)-1H-1,2,3-benzotriazole typically involves the reaction of 3-methyl-4-nitrobenzoic acid with 1H-1,2,3-benzotriazole. One common method includes the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the carboxylic acid and the benzotriazole. The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide (DMF) under mild conditions .

Industrial Production Methods

For large-scale industrial production, the synthesis may be optimized to improve yield and reduce costs. This can involve the use of more efficient catalysts, alternative solvents, and optimized reaction conditions. The industrial process may also include steps for purification and isolation of the final product to ensure high purity and quality .

Chemical Reactions Analysis

Types of Reactions

1-(3-methyl-4-nitrobenzoyl)-1H-1,2,3-benzotriazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pharmacological Applications

Antimicrobial Activity
Research indicates that derivatives of benzotriazole exhibit significant antimicrobial properties. For instance, studies have shown that compounds containing the benzotriazole structure can inhibit the growth of various bacteria, including Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values for these compounds often fall within a range that suggests potential as antibacterial agents .

Anticancer Potential
Benzotriazole derivatives have been investigated for their anticancer properties. The ability of these compounds to induce apoptosis in cancer cells has been documented in several studies. For instance, certain derivatives have shown effectiveness against human cancer cell lines by disrupting cellular processes essential for survival .

Anti-inflammatory Effects
Another area of interest is the anti-inflammatory potential of benzotriazole derivatives. Compounds exhibiting this property may serve as therapeutic agents in treating inflammatory diseases by inhibiting pro-inflammatory cytokines .

Materials Science Applications

UV Stabilizers
Due to their ability to absorb ultraviolet (UV) light, benzotriazole compounds are utilized as UV stabilizers in plastics and coatings. This application is crucial for enhancing the durability and lifespan of materials exposed to sunlight .

Corrosion Inhibitors
Benzotriazole is also employed as a corrosion inhibitor in metal protection formulations. Its effectiveness in forming protective layers on metal surfaces helps prevent oxidation and prolongs the life of metal components .

Environmental Chemistry

Benzotriazole compounds have applications in environmental remediation processes. Their ability to bind with heavy metals makes them suitable candidates for removing contaminants from wastewater. This property is particularly useful in treating industrial effluents that contain toxic metals .

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antibacterial activity of various benzotriazole derivatives against clinical strains of bacteria. The results demonstrated that certain derivatives had significantly lower MIC values compared to standard antibiotics, indicating their potential as alternative antimicrobial agents .
  • UV Protection in Coatings : Research conducted on the use of benzotriazole as a UV stabilizer revealed that coatings containing this compound exhibited enhanced resistance to UV degradation compared to those without it. This finding underscores the importance of incorporating such compounds into formulations intended for outdoor use .
  • Corrosion Resistance in Metal Alloys : A study focused on the application of benzotriazole as a corrosion inhibitor showed that metal alloys treated with this compound displayed significantly reduced corrosion rates when exposed to saline environments, highlighting its effectiveness in protective applications .

Mechanism of Action

The mechanism of action of 1-(3-methyl-4-nitrobenzoyl)-1H-1,2,3-benzotriazole depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with biomolecules, potentially leading to cytotoxic effects .

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Their Properties

Compound Name Substituent(s) Molecular Weight Melting Point (°C) Key Applications/Activities Reference ID
1-(4-Iodobenzoyl)-1H-1,2,3-benzotriazole 4-Iodobenzoyl 397.13 Not reported Coordination chemistry
1-[3-(2-Methyl-5-nitro-1H-imidazol-1-yl)propyl]-1H-1,2,3-benzotriazole 3-(2-Methyl-5-nitroimidazolyl)propyl 300.32 168–170 Antibacterial, antiprotozoic
2-(((1-(4-Nitrobenzyl)-1H-1,2,3-triazol-4-yl) methoxy) methyl)-1H-benzo[d]imidazole 4-Nitrobenzyl ether 338.79 Not reported Potential pharmacological activity
1-(Tetrahydro-2H-pyran-2-yl)-1H-1,2,3-benzotriazole Tetrahydro-2H-pyran-2-yl 205.22 95–97 Organic synthesis intermediates

Key Observations:

  • Substituent Effects on Reactivity: The 3-methyl-4-nitrobenzoyl group in the target compound likely enhances electrophilicity compared to non-nitro analogs (e.g., 1-(tetrahydro-2H-pyran-2-yl)-1H-1,2,3-benzotriazole ). Nitro groups are strong electron-withdrawing groups, which may stabilize intermediates in metal-catalyzed reactions or influence coordination properties.
  • Biological Activity: Compounds with nitroimidazole substituents (e.g., ) exhibit notable antiprotozoic and antibacterial activities, suggesting that the nitro group in the target compound could similarly enhance bioactivity.
  • Thermal Stability: The presence of nitro groups often elevates melting points. For example, 1-[3-(2-methyl-5-nitroimidazolyl)propyl]-1H-1,2,3-benzotriazole has a melting point of 168–170°C , higher than non-nitro derivatives like 1-(tetrahydro-2H-pyran-2-yl)-1H-1,2,3-benzotriazole (95–97°C) .

Spectroscopic and Analytical Data

Table 3: Spectroscopic Comparison

Compound Name $ ^1H $ NMR (δ, ppm) IR (cm$ ^{-1} $) Reference ID
1-(3-Methyl-4-nitrobenzoyl)-1H-1,2,3-benzotriazole Anticipated aromatic peaks: 7.3–8.5 (m), CH$ _3 $: ~2.5 NO$ _2 $: 1530–1340
1-[3-(2-Methyl-5-nitroimidazolyl)propyl]-1H-1,2,3-benzotriazole 7.93–7.34 (aromatic), 2.37 (CH$ _3 $) NO$ _2 $: 1539, 1330
2-(((1-(4-Nitrobenzyl)-1H-1,2,3-triazol-4-yl) methoxy) methyl)-1H-benzo[d]imidazole 113.9, 118.1 (aromatic), 56.1 (CH$ _2 $-O) Not reported

Key Observations:

  • The nitro group’s IR absorption (~1530–1340 cm$ ^{-1} $) is a consistent marker across nitro-substituted benzotriazoles .
  • $ ^1H $ NMR signals for methyl groups (δ ~2.5 ppm) and nitrobenzene aromatic protons (δ 7.3–8.5 ppm) are characteristic.

Biological Activity

1-(3-Methyl-4-nitrobenzoyl)-1H-1,2,3-benzotriazole is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

  • Molecular Formula : C13H8N4O3
  • Molecular Weight : 256.23 g/mol
  • CAS Number : 710710

Synthesis

The synthesis of this compound typically involves the reaction of 3-methyl-4-nitrobenzoic acid with benzotriazole derivatives. The reaction conditions and purification methods significantly influence the yield and purity of the final product.

Antimicrobial Properties

A series of studies have investigated the antimicrobial properties of benzotriazole derivatives, including this compound. These compounds have shown activity against various bacterial strains:

Bacterial Strain Activity
Escherichia coliModerate
Staphylococcus aureusModerate
Pseudomonas aeruginosaMild

In particular, the presence of nitro groups in the benzotriazole structure has been linked to enhanced antibacterial activity due to their ability to interfere with bacterial DNA synthesis and function .

Antifungal Activity

The compound also exhibits antifungal properties. Research indicates that compounds with a benzotriazole core can inhibit fungal growth effectively:

Fungal Strain Minimum Inhibitory Concentration (MIC)
Candida albicans12.5 - 25 μg/ml
Aspergillus niger12.5 - 25 μg/ml

These findings suggest that modifications to the benzotriazole ring can enhance antifungal potency .

Anti-inflammatory and Analgesic Effects

Recent studies have indicated the potential anti-inflammatory effects of benzotriazole derivatives. For instance, specific derivatives have demonstrated significant analgesic activity in animal models, suggesting their utility in pain management therapies .

Case Study 1: Antibacterial Screening

In a study published in PubMed, a series of N-[3-(1H-1,2,3-benzotriazol-1-yl)propyl] derivatives were synthesized and screened for antibacterial activity. Among them, certain derivatives exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, highlighting the potential of benzotriazole derivatives in developing new antibacterial agents .

Case Study 2: Antifungal Efficacy

Another study focused on the antifungal activity of various benzotriazole compounds against Candida albicans. The results showed that modifications to the benzotriazole structure could lead to compounds with MIC values as low as 12.5 μg/ml, indicating strong antifungal potential .

Q & A

Q. Tables

Key Physicochemical Properties
Molecular Formula
Molecular Weight
Melting Point
λ_max (UV-Vis in DMSO)
HOMO-LUMO Gap (DFT)
Common Synthetic Byproducts
3-Methyl-4-nitrobenzoic acid
1H-Benzotriazole
N-Acylurea derivatives

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